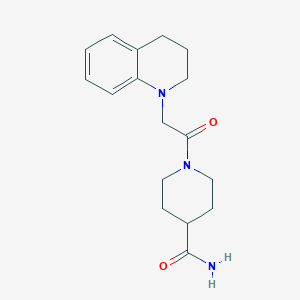![molecular formula C24H17NO2S B4708973 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4708973.png)
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
説明
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one, also known as DMPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroprotection, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, this compound has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. This compound also inhibits the activity of COX-2 and iNOS enzymes, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, suppression of cell proliferation, protection against oxidative stress, and reduction of inflammation. This compound has also been shown to modulate the expression of various genes involved in cell growth, survival, and inflammation.
実験室実験の利点と制限
One advantage of using 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one in lab experiments is its high potency and specificity for inhibiting various signaling pathways and enzymes. This compound also has a relatively low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one, including exploring its potential applications in other fields such as cardiovascular disease, diabetes, and infectious diseases. Further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its high potency and specificity make it an attractive option for studying various signaling pathways and enzymes involved in cell growth, survival, and inflammation. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, but the future looks bright for this compound as a valuable tool in scientific research.
特性
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c1-14-7-9-17(15(2)11-14)21-13-28-23(25-21)20-12-19-18-6-4-3-5-16(18)8-10-22(19)27-24(20)26/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWIQSEMXNFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4708894.png)
![3-[(2,6-difluorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4708913.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine](/img/structure/B4708916.png)
![3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4708922.png)

![N-(2-bromophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4708943.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708948.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4708977.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4708983.png)
![3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4708995.png)
![N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4709000.png)
![1-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4709011.png)
![methyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4709018.png)